molecular formula C23H17N3O8 B12461720 (5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 340310-00-1

(5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B12461720
CAS No.: 340310-00-1
M. Wt: 463.4 g/mol
InChI Key: ZITGWFZXBHJYIO-UHFFFAOYSA-N
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Description

The compound (5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule that features a combination of furan, nitrophenyl, and diazinane trione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Attachment of the methoxy groups: Methoxylation can be performed using methanol in the presence of a catalyst.

    Formation of the diazinane trione ring: This involves cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and nitrophenyl moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Products may include furanones or nitrophenols.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Materials Science:

    Electronics: Studied for its electronic properties and potential use in electronic devices.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Properties

CAS No.

340310-00-1

Molecular Formula

C23H17N3O8

Molecular Weight

463.4 g/mol

IUPAC Name

5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H17N3O8/c1-32-15-6-3-13(4-7-15)25-22(28)18(21(27)24-23(25)29)12-16-8-10-19(34-16)17-9-5-14(26(30)31)11-20(17)33-2/h3-12H,1-2H3,(H,24,27,29)

InChI Key

ZITGWFZXBHJYIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)NC2=O

Origin of Product

United States

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